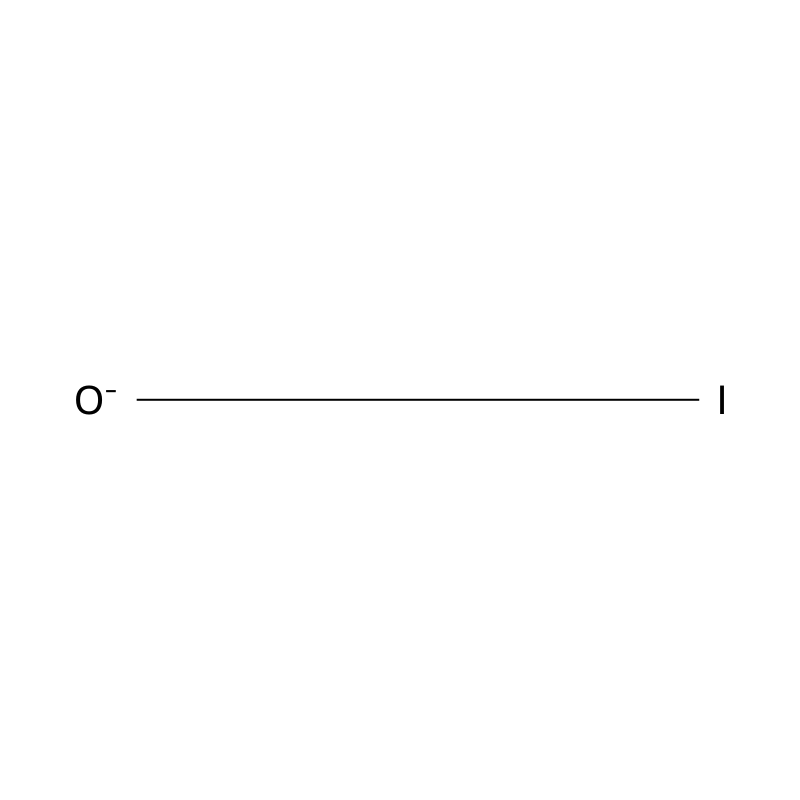Hypoiodite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Hypoiodite, represented by the chemical formula , is a monovalent inorganic anion derived from hypoiodous acid (). In this compound, iodine is in the +1 oxidation state. Hypoiodite is characterized by its instability and tendency to disproportionate into iodide () and iodate () ions under normal conditions. It is typically produced in aqueous solution and has not been isolated in solid form
The formation of hypoiodite occurs primarily through the reaction of iodine with strong bases, such as sodium hydroxide. The general reaction can be represented as follows: This reaction illustrates the dismutation of iodine, where it is converted into both hypoiodite and iodide ions. Hypoiodite can further decompose or react with water, leading to the formation of hypoiodous acid: Additionally, hypoiodite can react with various organic compounds, often serving as an oxidizing agent in organic synthesis
Hypoiodite exhibits notable biological activity, particularly as an antimicrobial agent. It has been studied for its potential applications in disinfection and wound healing due to its ability to kill bacteria and fungi. The compound's oxidative properties allow it to disrupt cellular processes in pathogens, making it effective in controlling infections . Hypoiodite can be synthesized through several methods: Hypoiodite's uniqueness lies in its specific biological activity and its role as a less commonly studied halogen oxoanion compared to its chlorine and bromine counterparts. Its instability makes it a transient species that is often generated in situ for specific reactions rather than isolated for storage or use . Studies have shown that hypoiodite interacts with various biological molecules, including proteins and nucleic acids. Its oxidative properties enable it to modify these biomolecules, which can lead to changes in their function or structure. Research indicates that hypoiodite may play a role in redox signaling pathways within cells, influencing cellular responses to oxidative stress .
Hypoiodite +1 Unstable Antimicrobial, Organic Synthesis Hypochlorite +1 Stable Disinfection, Water Treatment Hypobromite +1 Unstable Antimicrobial Uniqueness of Hypoiodite
XLogP3
Wikipedia
Dates








